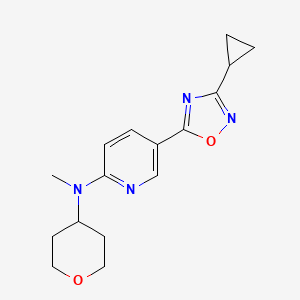![molecular formula C19H22N2O3S2 B4118383 2-(phenylthio)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide](/img/structure/B4118383.png)
2-(phenylthio)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide
Descripción general
Descripción
2-(phenylthio)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide is a chemical compound that has gained significant attention in scientific research due to its potential in various fields. This compound is also known as PTP-1B inhibitor, which is an enzyme that plays a crucial role in insulin signaling and glucose metabolism.
Mecanismo De Acción
2-(phenylthio)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide works by inhibiting the activity of PTP-1B enzyme. PTP-1B is a negative regulator of insulin signaling, and its inhibition leads to an increase in insulin sensitivity and glucose uptake. The compound also activates the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in energy homeostasis and metabolism.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(phenylthio)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide include improved insulin sensitivity, glucose uptake, and energy metabolism. The compound has also been shown to inhibit cancer cell growth and induce apoptosis in cancer cells. However, further studies are required to determine the exact mechanism of action and potential side effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using 2-(phenylthio)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide in lab experiments is its high specificity towards PTP-1B enzyme. This compound provides a valuable tool for studying the role of PTP-1B in insulin signaling and glucose metabolism. However, the limitations of this compound include its low solubility in water, which can affect its bioavailability and limit its use in in vivo studies.
Direcciones Futuras
There are several future directions for research on 2-(phenylthio)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide. One of the primary areas of research is the development of more potent and selective PTP-1B inhibitors with improved solubility and bioavailability. The compound's potential in the treatment of cancer and other diseases also requires further investigation. Additionally, the role of 2-(phenylthio)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide in energy metabolism and its effects on other signaling pathways need to be explored in greater detail.
Conclusion:
In conclusion, 2-(phenylthio)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide is a promising compound with potential applications in various fields of scientific research. Its inhibition of PTP-1B enzyme provides a valuable tool for studying insulin signaling and glucose metabolism. However, further studies are required to determine the exact mechanism of action and potential side effects of this compound. The development of more potent and selective PTP-1B inhibitors and exploring the compound's potential in the treatment of cancer and other diseases are essential future directions for research.
Aplicaciones Científicas De Investigación
2-(phenylthio)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide has potential applications in various fields of scientific research. One of the primary areas of research is the treatment of diabetes and obesity. PTP-1B inhibitors, such as 2-(phenylthio)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide, have shown promising results in improving insulin sensitivity and glucose metabolism. This compound has also been studied for its potential in the treatment of cancer, as PTP-1B is known to be overexpressed in many types of cancer.
Propiedades
IUPAC Name |
2-phenylsulfanyl-N-(4-pyrrolidin-1-ylsulfonylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S2/c1-15(25-17-7-3-2-4-8-17)19(22)20-16-9-11-18(12-10-16)26(23,24)21-13-5-6-14-21/h2-4,7-12,15H,5-6,13-14H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQOFFTAHUPVIKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCC2)SC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(phenylsulfanyl)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-fluoro-5-(trifluoromethyl)phenyl]-N'-(2-methoxy-4-nitrophenyl)urea](/img/structure/B4118305.png)


![diethyl 3-methyl-5-[({[1-(tetrahydro-2-furanyl)ethyl]amino}carbonothioyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B4118330.png)

![2-{4-allyl-5-[(4-fluorobenzyl)thio]-4H-1,2,4-triazol-3-yl}phenol](/img/structure/B4118336.png)
![N-(4-bromo-2-chlorophenyl)-N'-[4-(diethylamino)phenyl]thiourea](/img/structure/B4118350.png)
![N-1-adamantyl-2-[(4-nitrophenyl)acetyl]hydrazinecarboxamide](/img/structure/B4118355.png)
![N-(3,4-dichlorophenyl)-N'-[1-(4-ethoxyphenyl)ethyl]thiourea](/img/structure/B4118358.png)
![[(4-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}-1-hydroxy-2-naphthyl)thio]acetic acid](/img/structure/B4118375.png)
![2-({5-[(2-ethoxy-4-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B4118376.png)
![N-(2-methyl-1-{[(6-methyl-2-pyridinyl)amino]carbonyl}propyl)benzamide](/img/structure/B4118388.png)
![N-(3-methoxypropyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]thiourea](/img/structure/B4118393.png)
![N-(3,4-dimethylphenyl)-4-(2-{[(3-methoxypropyl)amino]carbonothioyl}hydrazino)-4-oxobutanamide](/img/structure/B4118400.png)